molecular formula C14H16N2O3 B5253359 3-(2-METHYLPROPOXY)-N-(12-OXAZOL-3-YL)BENZAMIDE

3-(2-METHYLPROPOXY)-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B5253359
M. Wt: 260.29 g/mol
InChI Key: WBFMCQUKKRSDHC-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide is a chemical compound that features a benzamide core substituted with a 2-methylpropoxy group and an oxazole ring

Properties

IUPAC Name

3-(2-methylpropoxy)-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)9-18-12-5-3-4-11(8-12)14(17)15-13-6-7-19-16-13/h3-8,10H,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFMCQUKKRSDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the 2-Methylpropoxy Group: This step involves the alkylation of the benzamide core with 2-methylpropyl halides in the presence of a base.

    Formation of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or oxazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide can be compared with other similar compounds, such as:

    3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide: This compound shares a similar structure but may have different substituents on the benzamide core or oxazole ring.

    3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide: Another similar compound with variations in the alkyl group or heterocyclic ring.

The uniqueness of 3-(2-Methylpropoxy)-N-(12-oxazol-3-yl)benzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

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